2,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-5-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSOYGVIMLAGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
- Starting Materials : The synthesis often begins with a benzene derivative, such as 2,4-dichlorophenol, which is then converted into the difluoromethoxy derivative.
- Difluoromethoxylation : This step involves replacing the hydroxyl group with a difluoromethoxy group, typically using difluoromethoxymethyl chloride or similar reagents.
- Bromination : The final step involves converting the benzyl alcohol derivative into the benzyl bromide, often using bromination agents like phosphorus tribromide or hydrobromic acid.
Specific Synthesis Steps
Given the lack of direct literature on this compound, we can infer from related compounds:
Step 1: Preparation of 2,4-Dichloro-5-(difluoromethoxy)benzyl Alcohol
- Start with 2,4-dichlorophenol.
- Convert to the difluoromethoxy derivative using appropriate reagents.
Step 2: Bromination
- Use a bromination agent to convert the alcohol to the bromide.
Detailed Synthesis Approach
Bromination Reaction
Bromination can be achieved using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid. The choice of bromination agent depends on the desired yield and purity.
Reaction Conditions and Yield
While specific data for this compound is limited, related compounds often require careful control of temperature and solvent choice to optimize yield and purity.
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Difluoromethoxylation | Difluoromethoxymethyl chloride, Base (e.g., NaH) | Solvent: DMF or THF, Temperature: 0°C to room temperature | Variable |
| Bromination | PBr3 or HBr, Catalyst (e.g., H2SO4) | Solvent: Organic (e.g., dichloromethane), Temperature: Room temperature to reflux | Variable |
Purification Methods
Purification of the final product typically involves distillation under vacuum and chromatography techniques like silica gel column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used under specific conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences the reactivity and stability of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of benzyl bromides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2,4-dichloro-5-(difluoromethoxy)benzyl bromide and key analogues:
Table 1: Key Properties of this compound and Related Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2,4-dichloro-5-(difluoromethoxy) substitution pattern creates a strong electron-deficient aromatic ring, polarizing the C-Br bond and enhancing its susceptibility to nucleophilic attack. This reactivity surpasses that of mono-chloro analogues (e.g., 2-chloro-5-(difluoromethoxy)benzyl bromide) .
Research Findings and Industrial Relevance
- Thermo Scientific™ lists 2-chloro-5-(difluoromethoxy)benzyl bromide as a high-purity (97%) reagent, underscoring its commercial availability for research .
- TCI Chemicals markets dichlorinated benzyl bromides (e.g., 2,3-dichlorobenzyl bromide), highlighting industrial demand for halogenated alkylating agents .
- Substituent position significantly impacts cost and application scope. For instance, This compound is priced higher than simpler derivatives due to its synthetic complexity and specialized uses .
Biological Activity
Introduction
2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes electron-withdrawing groups that enhance its reactivity and potential biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on biomolecules. The compound can form covalent bonds with these sites, leading to modifications that alter the function of target proteins or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues. This mechanism is particularly relevant in studies focusing on enzyme inhibition and drug design.
- Reactivity Enhancement : The presence of difluoromethoxy and dichloro groups increases the electrophilicity of the compound, making it more reactive towards nucleophiles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 8 | Moderate antibacterial |
| Staphylococcus aureus | 4 | Strong antibacterial |
| Candida albicans | 16 | Moderate antifungal |
The compound's activity is attributed to its ability to disrupt microbial cell functions through enzyme inhibition and membrane interactions .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HCT-116 (Colon carcinoma) | 6.6 | Cytotoxic |
| HepG2 (Liver carcinoma) | 4.9 | Cytotoxic |
| A549 (Lung carcinoma) | 11.3 | Moderate cytotoxicity |
The anticancer effects are believed to be mediated through apoptosis induction and inhibition of key signaling pathways involved in tumor growth .
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of various halogenated compounds, this compound was found to effectively inhibit specific kinases involved in cancer progression. The study reported an IC50 value comparable to established inhibitors.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of several halogenated benzyl derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus, outperforming other tested compounds in terms of potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
